Bruceantinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

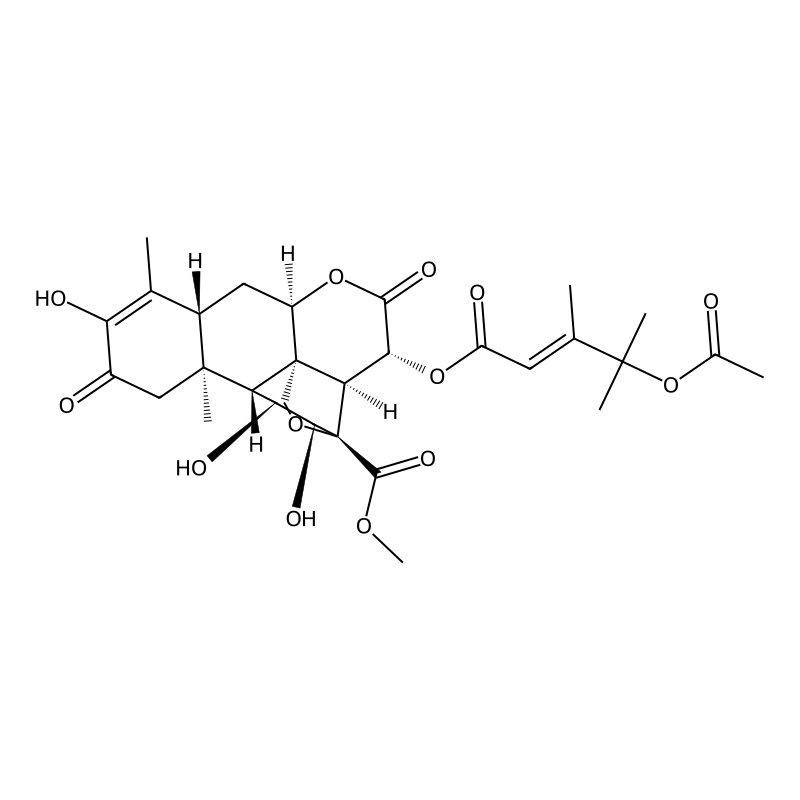

Bruceantinol is a bioactive compound classified as a quassinoid, which is primarily derived from the plant Brucea javanica. It has garnered attention due to its potent inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in various cancers. The chemical structure of bruceantinol features a unique C15 side chain that plays a crucial role in its biological activity, particularly in its ability to bind to and inhibit STAT3, making it a candidate for cancer therapy .

- Nucleophilic Substitution: Bruceantinol can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

- Michael Addition: It can also engage in Michael addition reactions, which are common in the chemistry of α,β-unsaturated carbonyl compounds.

- Formation of Derivatives: Chemical modifications can lead to derivatives with altered biological activities, enhancing its therapeutic potential .

Bruceantinol exhibits significant biological activities, particularly:

- Antitumor Activity: It has been shown to inhibit tumor growth in various cancer models, including colorectal cancer. The compound demonstrates an IC50 value of 2.4 pM for inhibiting STAT3 DNA-binding ability, indicating its potency .

- Cytotoxic Effects: Bruceantinol has been reported to exert cytotoxic effects on cancer cells by blocking anti-apoptotic factors and cell cycle regulators associated with STAT3 signaling .

- Antibacterial Properties: In addition to its antitumor effects, bruceantinol has shown antibacterial activity, suggesting a broader therapeutic potential .

The synthesis of bruceantinol can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting bruceantinol from Brucea javanica, where it is found alongside other quassinoids.

- Chemical Synthesis: Synthetic routes may include multi-step organic synthesis techniques that modify simpler precursors into the complex structure of bruceantinol. Research continues into optimizing these synthetic pathways for better yields and purities .

Bruceantinol's applications are primarily focused on:

- Cancer Therapy: Due to its role as a STAT3 inhibitor, bruceantinol is being investigated as a therapeutic agent for various cancers, particularly those characterized by STAT3 activation.

- Pharmacological Research: Its unique properties make it a subject of interest in pharmacological studies aimed at understanding and developing new treatments for resistant cancer types .

Studies have indicated that bruceantinol interacts specifically with the STAT3 signaling pathway. Key findings include:

- Inhibition of STAT3 Activation: Bruceantinol effectively blocks both constitutive and interleukin-6-induced STAT3 activation.

- Synergistic Effects: Research suggests that combining bruceantinol with other therapies may enhance treatment efficacy by overcoming resistance mechanisms associated with conventional therapies like MEK inhibitors .

Bruceantinol shares similarities with other quassinoids and compounds derived from Brucea javanica. Here are some notable comparisons:

Bruceantinol stands out due to its specific action on the STAT3 pathway and its low IC50 value, making it a potent candidate for further research in cancer therapeutics. Its unique structural features and biological activities distinguish it from other similar compounds derived from the same plant source.